4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
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Description
4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 243.69 . It has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound is a white powder and should be stored at 0-8°C .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring in the compound can undergo various chemical reactions. For instance, the ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized . The carboxylic acid group in the compound can also undergo reactions. For example, during a reaction, the hydroxyl group of the carboxylic acid can be converted to a chlorosulfite intermediate, making it a better leaving group .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 213-219°C . It should be stored at 0-8°C . The compound’s IUPAC name is (3R,4S)-4-(4-hydroxyphenyl)-3-pyrrolidinecarboxylic acid hydrochloride .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Future Directions
Pyrrolidine derivatives, including 4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, have shown promising biological activities and are of great interest in drug discovery . Future research could focus on exploring the biological activities of this compound and its potential applications in treating various diseases .
properties
IUPAC Name |
4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c13-8-3-1-7(2-4-8)9-5-12-6-10(9)11(14)15;/h1-4,9-10,12-13H,5-6H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGJNIKGVWOYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride |
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